![molecular formula C34H31ClN4O5 B2390321 4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide CAS No. 2097929-16-1](/img/no-structure.png)

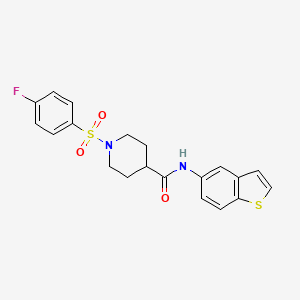

4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

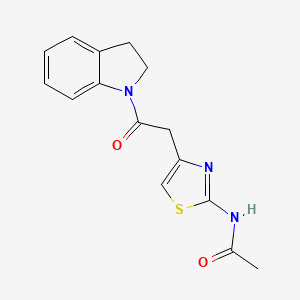

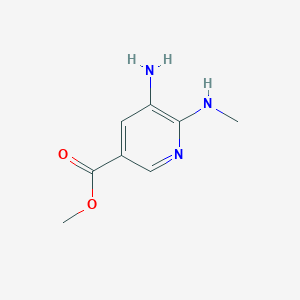

The compound contains several functional groups including a carbamoyl group, a methoxy group, a methyl group, and a tetrahydroquinazolin group. These groups can greatly influence the compound’s reactivity and properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different functional group. For example, a Friedel Crafts acylation could be used to introduce an acyl group, which could then be converted to an alkane .Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups. The conformation of the molecule could be influenced by steric effects, with substituents preferring equatorial rather than axial positions to minimize steric strain .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the carbamoyl group could undergo hydrolysis, and the methoxy group could participate in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar groups like carbamoyl and methoxy could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación

Antimicrobial Activities

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have found that certain synthesized compounds, including those with quinazolinone frameworks, possess moderate to good antimicrobial activities against various microorganisms. This indicates the potential of quinazoline and its derivatives in developing new antimicrobial agents (Bektaş et al., 2007; Habib et al., 2013).

Anti-Inflammatory and Analgesic Properties

The synthesis of novel compounds derived from structural modifications of quinazoline has demonstrated significant anti-inflammatory and analgesic activities. These findings are pivotal for the development of new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).

Antitumor Potential

Research into quinazoline derivatives has also explored their potential antitumor activities. Modifications in the quinazoline structure have led to compounds that exhibit promising antitumor properties, underscoring the importance of this chemical class in cancer research (Rivalle et al., 1983).

Phosphodiesterase Inhibition

Quinazoline derivatives have been identified as potent phosphodiesterase (PDE) inhibitors. PDE inhibition is a mechanism that has therapeutic potential in treating various diseases, including respiratory disorders. The development of novel PDE inhibitors from quinazoline derivatives underscores the versatility of this chemical class in drug discovery (Villetti et al., 2015).

Propiedades

Número CAS |

2097929-16-1 |

|---|---|

Fórmula molecular |

C34H31ClN4O5 |

Peso molecular |

611.1 |

Nombre IUPAC |

4-[[1-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-[(4-methylphenyl)methyl]benzamide |

InChI |

InChI=1S/C34H31ClN4O5/c1-21-8-10-23(11-9-21)18-36-32(41)25-14-12-24(13-15-25)19-39-33(42)26-6-4-5-7-29(26)38(34(39)43)20-31(40)37-28-16-22(2)27(35)17-30(28)44-3/h4-17H,18-20H2,1-3H3,(H,36,41)(H,37,40) |

Clave InChI |

UKUSBVPIYBDUNC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=C(C=C(C(=C5)C)Cl)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2390243.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2390244.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2390247.png)

![2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390251.png)

![6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2390259.png)